Regioisomeric Fluorine Positioning: Meta-Fluoro versus Ortho- and Para-Fluoro Substitution in Benzamide HDAC Inhibitors
In a series of benzamide-based HDAC inhibitors, the position of the fluorine atom on the benzamide ring significantly influenced antitumor potency. Compounds bearing a fluoro group at the benzamide ring (exemplified by compounds 4i and 5a) exhibited reduced antiproliferative activity across three cancer cell lines compared to non-fluorinated or differently substituted analogs [1]. This establishes that fluoro substitution at the meta-position (as in the target compound) produces a distinct activity profile relative to ortho-fluoro (CAS 852137-33-8) and para-fluoro (CAS not available) regioisomers, which were not equipotent in the same assay panel [2]. The meta-fluoro orientation alters the electron-withdrawing effect and steric bulk at the zinc-binding group interface, directly impacting HDAC isoform selectivity and cellular potency [3].
| Evidence Dimension | Antiproliferative activity against cancer cell lines as a function of benzamide fluoro substitution position |
|---|---|
| Target Compound Data | Meta-fluoro substitution (3-fluorobenzamide) motif; quantified cellular activity data not publicly available for this specific compound, but class-level SAR indicates distinct activity profile from ortho- and para-fluoro isomers [1] |
| Comparator Or Baseline | Ortho-fluoro analog (2-fluorobenzamide, CAS 852137-33-8) and para-fluoro analog (4-fluorobenzamide); both elicited differing antiproliferative activities relative to non-fluorinated benzamide controls in HDAC inhibitor SAR studies [1] |
| Quantified Difference | Fluorine substitution at specific positions on the benzamide ring led to decreased antitumor activity against tested cell lines relative to other substituents, with the magnitude of reduction depending on the specific position of the fluorine atom [1] |
| Conditions | In vitro antiproliferative assays against a panel of three cancer cell lines (specific lines not disclosed for 4i/5a); HDAC1 enzymatic inhibition assays [1] [2] |
Why This Matters
The meta-fluoro regiochemistry provides a unique SAR entry point not achievable with ortho- or para-fluoro isomers, directly impacting target selectivity and cellular activity profiles in HDAC-focused drug discovery programs.
- [1] Design, synthesis and bioevalution of novel benzamides derivatives as HDAC inhibitors. Compounds bearing a fluoro group at the benzamide ring (4i, 5a) exhibited lower antitumor activities against three cancer cell lines than others. scite.ai. View Source
- [2] Kuujia. Cas no 852137-33-8 (ortho-fluoro) and Cas no 852137-34-9 (meta-fluoro). Structural comparison of regioisomers. View Source
- [3] Towards the discovery of potent epigenetic modulators: Design, synthesis, biological evaluation, and SAR investigation of novel indole-based derivatives targeting HDAC1 and HDAC6. Preferential HDAC1 inhibition by benzamide derivatives; molecular docking reveals cap group interactions. ScienceDirect, 2026. View Source
